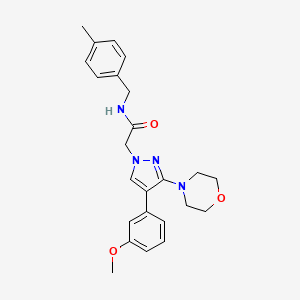
N-benzyl-3-((4-chlorophenyl)sulfonyl)-6-methoxyquinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical compounds like “N-benzyl-3-((4-chlorophenyl)sulfonyl)-6-methoxyquinolin-4-amine” belong to a class of organic compounds known as quinolines and quinoline derivatives. These are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the quinoline core, with various functional groups attached at specific positions. The benzyl group is attached to the nitrogen atom, the sulfonyl group is attached to the 3-position of the quinoline ring, and the methoxy group is attached to the 6-position .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on the specific functional groups present. For example, the presence of the sulfonyl group might increase the compound’s acidity, while the methoxy group might influence its polarity .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has demonstrated innovative synthesis techniques for creating compounds with structures related to N-benzyl-3-((4-chlorophenyl)sulfonyl)-6-methoxyquinolin-4-amine. For instance, hydroxylamine-O-sulfonic acid was employed as an efficient nucleophilic amination reagent, leading to the creation of heteroaromatic hydroxylamine-O-sulfonates. These compounds underwent further reactions to yield novel structures with potential biological activities (Sączewski et al., 2011). Similarly, methods for the diastereoselective addition of chiral acetaldehyde acetals to imines have been developed, facilitating the asymmetric synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines, a process pivotal for generating compounds with defined stereochemistry (Wünsch & Nerdinger, 1999).
Biological Activities
Compounds bearing the sulfonamide group, such as this compound, have been explored for their cytotoxic and antimicrobial activities. The sulfonamide derivatives have been synthesized and evaluated for their potential as anticancer and antimicrobial agents. For instance, new quinazoline derivatives have shown promising antimicrobial properties against various bacterial and fungal strains (Desai et al., 2007). Additionally, sulfonamide derivatives have been examined for their pro-apoptotic effects, indicating potential in cancer therapy by activating key signaling pathways in cancer cells (Cumaoğlu et al., 2015).
Material Science Applications
The compound and its derivatives have also found applications in material sciences, such as in the synthesis of adsorption resins for environmental cleanup. An example includes the development of tertiary amine-functionalized adsorption resins aimed at the removal of pollutants from water, showcasing the versatility of these compounds beyond pharmaceuticals (Zhou et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-benzyl-3-(4-chlorophenyl)sulfonyl-6-methoxyquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3S/c1-29-18-9-12-21-20(13-18)23(26-14-16-5-3-2-4-6-16)22(15-25-21)30(27,28)19-10-7-17(24)8-11-19/h2-13,15H,14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEHBHISLMRUFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-chloro-2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2577093.png)
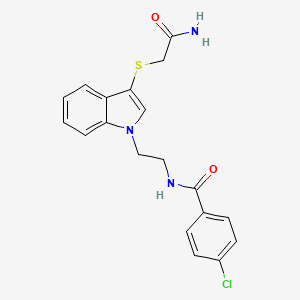
![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2577097.png)
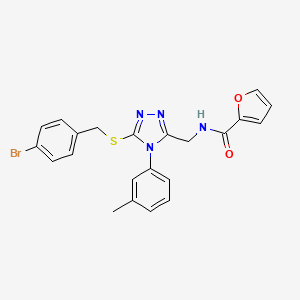
![N-{1-hydroxy-2-[3-(trifluoromethyl)phenyl]propan-2-yl}prop-2-enamide](/img/structure/B2577099.png)
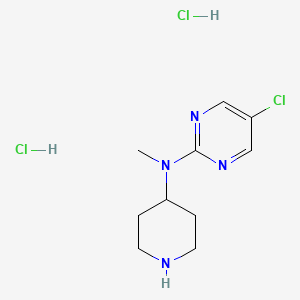
![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)pyrazine-2-carboxamide](/img/structure/B2577102.png)

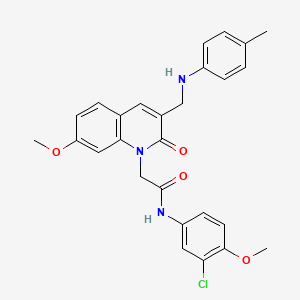
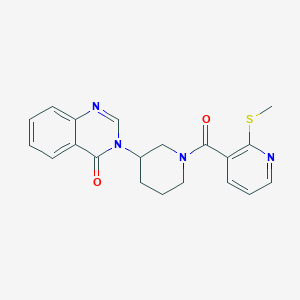
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-butoxybenzamide](/img/structure/B2577107.png)
